molecular formula C5H7Br3O2 B1337908 3-bromo-2,2-bis(bromomethyl)propanoic Acid CAS No. 52813-48-6

3-bromo-2,2-bis(bromomethyl)propanoic Acid

Cat. No. B1337908
CAS RN: 52813-48-6
M. Wt: 338.82 g/mol
InChI Key: LYOZEDIUDPIRPU-UHFFFAOYSA-N
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Description

3-bromo-2,2-bis(bromomethyl)propanoic acid is a chemical compound that serves as an intermediate in the synthesis of various pharmaceuticals and other organic compounds. It is characterized by the presence of bromine atoms and a propanoic acid moiety, which make it a reactive compound suitable for further chemical transformations.

Synthesis Analysis

The synthesis of 3-bromo-2,2-bis(bromomethyl)propanoic acid has been optimized to be safe and scalable. A notable method involves the nitric acid oxidation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol using a catalytic amount of NaNO2, with the addition of the starting material in portions to control the reaction conditions. This process has been successfully scaled up to a 3,000 L pilot production, demonstrating its potential for large-scale applications .

Molecular Structure Analysis

While the specific molecular structure analysis of 3-bromo-2,2-bis(bromomethyl)propanoic acid is not detailed in the provided papers, related compounds have been studied. For instance, the structure of bis(2-bromoethyl) selenium dibromide was determined by X-ray crystallography, which is a technique that could similarly be applied to analyze the structure of 3-bromo-2,2-bis(bromomethyl)propanoic acid .

Chemical Reactions Analysis

The chemical reactivity of brominated compounds is well-documented. For example, 2-bromo- and 2,2-dibromo-3,4-bis(diphenylmethylene)cyclobutanone undergo various reactions with alcoholic potassium hydroxide to yield different products depending on the reaction conditions . Similarly, 3-bromo-2,2-bis(bromomethyl)propanoic acid could be expected to participate in nucleophilic substitution reactions due to the presence of bromine atoms, which are good leaving groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromo-2,2-bis(bromomethyl)propanoic acid can be inferred from related brominated compounds. For instance, 2,2-bis(bromomethyl)-1,3-propanediol, a structurally similar compound, is used as a fire retardant and has been studied for its toxicity and carcinogenicity. It exhibits certain toxicological effects when administered to rats and mice, which could suggest similar caution when handling 3-bromo-2,2-bis(bromomethyl)propanoic acid .

Relevant Case Studies

A relevant case study involves the development of the aforementioned synthesis method for 3-bromo-2,2-bis(bromomethyl)propanoic acid, which is an intermediate in the synthesis of S-013420. The optimization of this process for safety and scalability is a significant advancement in the production of such intermediates . Additionally, the toxicological studies conducted on related brominated compounds provide valuable information on the potential health risks associated with exposure to these chemicals, which is crucial for the development of safety guidelines .

Scientific Research Applications

Organic Synthesis and Catalysis

TBNPA serves as an important intermediate in the synthesis of complex organic molecules and catalysts. A notable example is its role in the development of a safe, scalable nitric acid oxidation process for producing TBNPA, an intermediate in the synthesis of S-013420. This process employs a catalytic amount of NaNO2 and demonstrates the chemical's importance in facilitating large-scale organic synthesis operations (Osato, Kabaki, & Shimizu, 2011). Additionally, TBNPA is utilized in the synthesis of novel cationic ester-containing gemini surfactants, showcasing its versatility in the development of surfactant molecules with enhanced foaming ability and stability (Cheng, 2012).

Environmental Hazards and Decomposition

TBNPA and its derivatives have been identified as environmental pollutants, particularly in aquifers and aquitards. Studies on its chemical transformation under basic conditions and the retardation of organo-bromides in fractured chalk aquitards provide critical insights into the environmental impact and mobility of these compounds. The research demonstrates the persistence of TBNPA in the environment and its potential hazard as a semi-volatile organic pollutant, with an estimated half-life of about 100 years, indicating that high concentrations will persist long after source elimination (Ezra et al., 2005); (Ezra et al., 2006).

Supramolecular Chemistry and Material Science

In the realm of material science, TBNPA derivatives have been explored for their potential in creating supramolecular structures and magnetic properties. For instance, the synthesis of mixed-valent tetranuclear complexes with a Y-shaped MnII2MnIII2 core highlights the utility of TBNPA derivatives in forming complex molecular architectures with specific magnetic properties, which could have implications for magnetic materials and molecular electronics (Mikuriya et al., 2019).

Safety And Hazards

The compound has several hazard statements associated with it: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Future Directions

3-Bromo-2,2-bis(bromomethyl)propanoic acid is a useful compound that is used in a variety of scientific research applications, which include the synthesis of organic compounds, the study of enzyme kinetics, and the study of the effects of drugs on biological systems . Future research could explore these areas further.

properties

IUPAC Name

3-bromo-2,2-bis(bromomethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Br3O2/c6-1-5(2-7,3-8)4(9)10/h1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOZEDIUDPIRPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)(CBr)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452800
Record name Propanoic acid, 3-bromo-2,2-bis(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-2,2-bis(bromomethyl)propanoic Acid

CAS RN

52813-48-6
Record name Propanoic acid, 3-bromo-2,2-bis(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
H Osato, M Kabaki, S Shimizu - 2011 - ACS Publications
A safe, scalable process was developed for nitric acid oxidation of 3-bromo-2, 2-bis (bromomethyl) propan-1-ol (2) to give 3-bromo-2, 2-bis (bromomethyl) propanoic acid (3), an …
Number of citations: 13 pubs.acs.org
A Das, Z Han, MG Haghighi… - Proceedings of the …, 2013 - National Acad Sciences
Unique tripodal S-donor capping agents with an attached carboxylate are found to bind tightly to the surface of CdSe nanocrystals (NCs), making the latter water soluble. Unlike that in …
Number of citations: 146 www.pnas.org
M Miropoltsev, KD Wegner, I Häusler… - The Journal of …, 2022 - ACS Publications
Binary photoluminescent semiconductor nanocrystals (quantum dots, QDs) are one of the best studied fluorescent nanomaterials, and their unique optoelectronic properties paved the …
Number of citations: 2 pubs.acs.org
A Das, Z Han, MG Haghighi… - Proceedings of the …, 2013 - ncbi.nlm.nih.gov
Unique tripodal S-donor capping agents with an attached carboxylate are found to bind tightly to the surface of CdSe nanocrystals (NCs), making the latter water soluble. Unlike that in …
Number of citations: 0 www.ncbi.nlm.nih.gov
R Barnhart, MD Ironside, PF Vogt - Organic Process Research & …, 2011 - ACS Publications
This is the ninth annual literature overview to appear in Org. Process Res. Dev on safety issues that are of interest to process chemists and engineers. As in the previous years, this …
Number of citations: 1 pubs.acs.org
JP Youngblood, TJ McCarthy - Macromolecules, 1999 - ACS Publications
Ultrahydrophobic polypropylene surfaces were prepared by the simultaneous etching of polypropylene and etching/sputtering of poly(tetrafluoroethylene) (PTFE) using inductively …
Number of citations: 737 pubs.acs.org
R Kumar, S Kumari, SS Surah, B Rai… - Materials Research …, 2019 - iopscience.iop.org
The objective of the present work was to extract cellulose nanofibers (CNFs) from banana fibers by simple and cost-effective manner. Cellulose nanofibers were obained by subjecting …
Number of citations: 32 iopscience.iop.org
R Kumar, S Kumari, B Rai, R Kumar, S Sirohi… - Journal of Polymers and …, 2020 - Springer
In this work, Jute fibers (JF) were directly treated with HNO 3 -NaNO 2 (JF/HNO 3 -NaNO 2 ) mixture and simultaneously with NaOH and HNO 3 -NaNO 2 (JF/NaOH/HNO 3 -NaNO 2 ) …
Number of citations: 15 link.springer.com
M Jourdan, MS Searle - Biochemistry, 2000 - ACS Publications
Peptide fragments corresponding to the N- and C-terminal portions of bovine ubiquitin, U(1−35) and U(36−76), are shown by NMR to associate in solution to form a complex of modest …
Number of citations: 49 pubs.acs.org
朱勇, 王玉, 刘建利, 李普瑞, 张志刚 - 含能材料, 2012 - energetic-materials.org.cn
: 利用反应量热仪RC1e 测定了氨基磺酸法合成二硝酰胺铵(ADN) 过程中酸碱中和, 硝硫混酸配制, 低温硝化, 胺化等4 个工艺阶段的反应热释放速率及热传递系数, 比热容等. 结果表明, 四个阶段…
Number of citations: 2 www.energetic-materials.org.cn

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